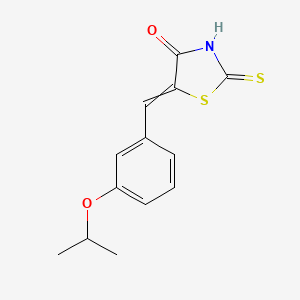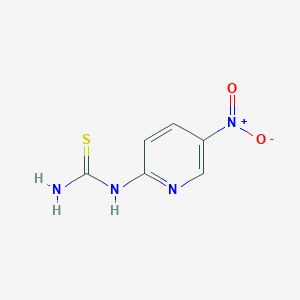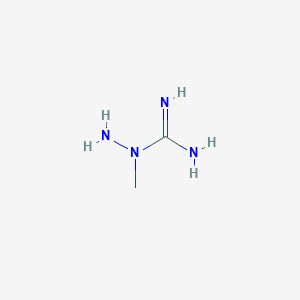![molecular formula C15H10Cl2F3N5S B12438932 3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups The presence of a tetrazole ring and chlorophenyl group further enhances its chemical diversity
Vorbereitungsmethoden
The synthesis of 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction involving ethylthiol and an appropriate leaving group.
Formation of the Pyridine Ring: The pyridine ring is constructed through a series of cyclization reactions, often involving intermediates like nitriles or amides.
Final Assembly: The final compound is assembled by coupling the tetrazole and pyridine intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Analyse Chemischer Reaktionen
3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chloro groups can be substituted with nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro and sulfanyl groups can participate in various interactions, such as hydrogen bonding or covalent bonding with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine include:
2-chloro-5-(trifluoromethyl)pyridine: Lacks the tetrazole and sulfanyl groups, making it less versatile in terms of chemical reactivity.
5-(2-chlorophenyl)-1,2,3,4-tetrazole: Lacks the pyridine and trifluoromethyl groups, limiting its applications in medicinal chemistry.
2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the tetrazole and chlorophenyl groups, reducing its potential for biological interactions.
The unique combination of functional groups in 3-chloro-2-({2-[5-(2-chlorophenyl)-1,2,3,4-tetrazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H10Cl2F3N5S |
|---|---|
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
3-chloro-2-[2-[5-(2-chlorophenyl)tetrazol-1-yl]ethylsulfanyl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C15H10Cl2F3N5S/c16-11-4-2-1-3-10(11)13-22-23-24-25(13)5-6-26-14-12(17)7-9(8-21-14)15(18,19)20/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
CCVYOEPPBMYGTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=NN2CCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




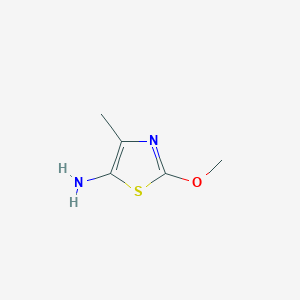


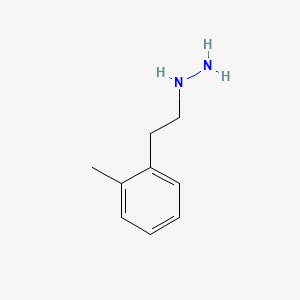
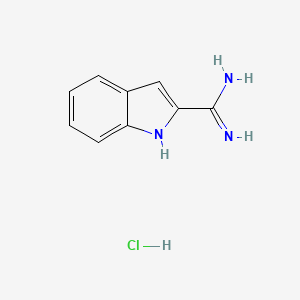

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)
